molecular formula C19H20N2OS B2677915 (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851800-98-1

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No. B2677915
CAS RN: 851800-98-1
M. Wt: 324.44
InChI Key: WNOJFDQXAOBFNY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the steps involved in the synthesis .


Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds it contains, and its stereochemistry .


Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity, the types of reactions it can participate in, and the products it can form .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antioxidant and Enzyme Inhibition Activities

Compounds with structures similar to "(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone" have been studied for their antioxidant properties and enzyme inhibition activities. Hindered phenolic aminothiazoles, for example, exhibit significant α-glucosidase and α-amylase inhibitory activities, alongside notable antioxidant activities. These compounds are designed as molecular hybrids combining the functionalities of hindered phenolic and 2-aminothiazole moieties, highlighting their potential in managing oxidative stress and regulating carbohydrate metabolism (Satheesh et al., 2017).

Catalytic Applications in Organic Synthesis

In the realm of organic synthesis, related compounds have been utilized as catalysts for C-N bond formation, employing hydrogen-borrowing methodologies. Ruthenium(II) complexes incorporating N-heterocyclic carbene ligands have shown high efficiency in catalyzing these reactions under solvent-free conditions. Such catalytic activities are critical for developing sustainable and efficient synthetic routes in pharmaceutical and material sciences (Donthireddy et al., 2020).

Corrosion Inhibition

Compounds bearing the imidazole moiety have also been explored for their corrosion inhibition properties. For instance, specific imidazole derivatives have demonstrated remarkable efficiency in inhibiting corrosion of mild steel in acidic mediums. The study of such compounds provides valuable insights into developing new materials for protecting industrial equipment and infrastructure against corrosion (Fergachi et al., 2018).

Antimicrobial Activity

Research into imidazole derivatives has shown potential antimycobacterial activity, offering a pathway for developing new treatments for bacterial infections. The structural mimicry of potent antimycobacterial agents suggests the versatility of imidazole-based compounds in medicinal chemistry and drug design (Miranda et al., 2009).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve looking at the safety data for the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This could involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or investigations into its mechanism of action .

properties

IUPAC Name

(2-methylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-14-7-3-5-9-16(14)13-23-19-20-11-12-21(19)18(22)17-10-6-4-8-15(17)2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOJFDQXAOBFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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